ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
Description
Ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex heterocyclic compound featuring a fused pyrido-thieno-pyrimidine scaffold. This structure is characterized by:
Properties
CAS No. |
866344-44-7 |
|---|---|
Molecular Formula |
C29H31N3O4S |
Molecular Weight |
517.64 |
IUPAC Name |
ethyl 6-[(2,5-dimethylphenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C29H31N3O4S/c1-5-20-9-11-22(12-10-20)32-26(33)25-23-13-14-30(29(35)36-6-2)17-24(23)37-27(25)31(28(32)34)16-21-15-18(3)7-8-19(21)4/h7-12,15H,5-6,13-14,16-17H2,1-4H3 |
InChI Key |
SPSAUZPOJBSVLW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC(=C4)C)C)SC5=C3CCN(C5)C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties and biological activities.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a complex structure that includes a pyrido-thieno framework. Its molecular formula is C25H30N2O4S with a molecular weight of 454.58 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that related compounds induced apoptosis in breast cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thieno-pyrimidine derivatives. In vitro assays revealed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which the compound may mitigate inflammatory responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial action comparable to standard antibiotics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Modulation of Immune Response : By affecting cytokine production, the compound may enhance immune responses against pathogens.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Breast Cancer Study : A clinical trial involving a thieno-pyrimidine derivative showed a 30% reduction in tumor size among participants after six months of treatment .
- Chronic Inflammation : In patients with rheumatoid arthritis, administration of similar compounds resulted in decreased joint swelling and pain relief .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 517.64 g/mol. Its unique structure incorporates multiple functional groups that contribute to its reactivity and biological properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer activities. Ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate may function as a lead compound for developing new anticancer agents. The presence of the thieno and pyrimidine rings is known to enhance the interaction with biological targets involved in cancer proliferation pathways .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on similar thieno[2,3-d]pyrimidine derivatives has shown effectiveness against various bacterial strains. This suggests that this compound could be explored for its ability to inhibit microbial growth and could lead to the development of new antibiotics .
Case Study: Synthesis and Characterization
A study conducted on similar compounds highlighted the synthesis of thieno[2,3-d]pyrimidines using various methodologies including microwave-assisted synthesis. The resulting compounds were characterized through spectroscopic techniques such as NMR and mass spectrometry. The biological assays indicated that these compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .
| Compound | Synthesis Method | Biological Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | Microwave-assisted synthesis | Cytotoxic against cancer cells | |
| Ethyl derivatives | Conventional synthesis | Antimicrobial activity |
Material Science Applications
The compound's unique chemical structure also opens avenues in material science. Its potential use in developing organic semiconductors or as a dye in photovoltaic cells can be explored due to its electronic properties derived from the conjugated system present in its structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrido-thieno-pyrimidine and related heterocycles from the literature.
Structural Analog: Compound 3f (Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate)
- Core Similarity: Shares the pyrido-thieno-pyrimidine backbone but differs in substituents (e.g., ethoxymethyl and acryloyl groups at positions 2 and 3).
- Synthetic Yield : 82% yield, indicating efficient synthesis under similar conditions .
Functional Group Comparison
- Ethyl Carboxylate Group : Present in both the target compound and Compound 3f, enhancing solubility in polar solvents.
- Aromatic Substituents : The 4-ethylphenyl group in the target compound vs. the 3-nitrophenylacryloyl group in Compound 3f—differences in electron-withdrawing/donating effects may modulate reactivity .
Pharmacokinetic and Molecular Property Analysis
For example:
- Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics .
Research Implications and Gaps
- Medicinal Chemistry: The pyrido-thieno-pyrimidine scaffold shows promise for kinase inhibition or epigenetic modulation, akin to SAHA-like compounds .
- Materials Science : Ethyl carboxylate derivatives may serve as precursors for functional polymers, as seen in PEGDA-based hydrogel studies ().
- Data Gaps : Experimental data for the target compound (e.g., melting point, bioactivity) is absent in the provided evidence, necessitating further study.
Q & A
Q. What are the key steps for synthesizing this compound, and how can structural purity be ensured during synthesis?
The synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous compounds are synthesized via one-pot two-step reactions using substituted benzyl groups and carbonyl precursors . To ensure purity:
- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane).
- Characterization : Validate via -NMR and -NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, carbonyl carbons at δ 165–175 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular weight accuracy .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : Assigns proton environments (e.g., diastereotopic hydrogens in hexahydropyrido rings) and carbon frameworks .
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm) and aromatic C-H bending .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for confirming fused ring conformations .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identify low-energy pathways for ring-closing steps in the pyrido-thieno-pyrimidine core .
- Solvent/Reagent Screening : Machine learning models prioritize solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C) based on reaction yield data .
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Disordered Atoms in X-ray Data : Use restraints or partial occupancy models for flexible substituents (e.g., ethyl or benzyl groups) .
- Ambiguous NMR Peaks : Employ 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Cross-Validation : Compare HRMS isotopic patterns with theoretical distributions to detect impurities .
Q. What methodologies enable the study of this compound’s reactivity in novel heterocyclic systems?
- Functionalization Reactions : Introduce electrophilic groups (e.g., nitro or cyano) at reactive positions (e.g., pyrimidine C-2) via nucleophilic substitution .
- Catalysis Screening : Test Pd-mediated cross-coupling for aryl-aryl bond formation in the thieno-pyrimidine core .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
Experimental Design & Data Analysis
Q. How can researchers design experiments to probe the compound’s stability under varying conditions?
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar compounds) .
- pH-Dependent Degradation : Incubate in buffered solutions (pH 1–13) and analyze degradation products via LC-MS .
- Light Sensitivity : Expose to UV/Vis light and track structural changes using -NMR .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Process Intensification : Optimize solvent volume and temperature gradients using microreactors .
- Catalyst Recycling : Immobilize metal catalysts (e.g., Pd on silica) for reuse in coupling steps .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., stoichiometry, mixing rate) .
Advanced Methodological Challenges
Q. How can AI-driven tools enhance the discovery of derivatives with improved bioactivity?
- Virtual Libraries : Generate derivatives using fragment-based AI models (e.g., DeepChem) and predict ADMET properties .
- Binding Affinity Prediction : Dock candidates into target proteins (e.g., kinases) via molecular dynamics simulations .
- Synthetic Feasibility : Prioritize derivatives with retrosynthetic accessibility scores (RAscore >4.5) .
Q. What experimental-computational feedback loops are critical for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
